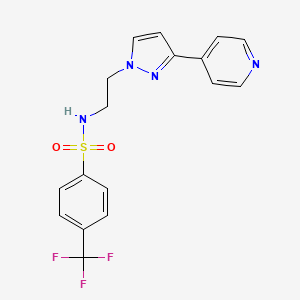

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridinyl-substituted pyrazole core linked via an ethyl chain to a trifluoromethylbenzenesulfonamide group.

Properties

IUPAC Name |

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2S/c18-17(19,20)14-1-3-15(4-2-14)27(25,26)22-10-12-24-11-7-16(23-24)13-5-8-21-9-6-13/h1-9,11,22H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQAKQQMKYLRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.

Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine derivative under suitable conditions.

Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

Formation of the benzenesulfonamide moiety: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted derivatives at the sulfonamide group.

Scientific Research Applications

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation or cancer.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Variations

The target compound distinguishes itself through:

- Pyrazole substituent : A pyridin-4-yl group at position 3 of the pyrazole ring, contrasting with analogs bearing 3-methoxyphenyl, phenyl, or hydroxyphenyl groups (e.g., 1g in ) .

- Sulfonamide substituent : A 4-(trifluoromethyl) group on the benzene ring, differing from fluoro, chloro, methoxy, or naphthalene moieties in related compounds (e.g., 1c–1i in ) .

- Linker length : An ethyl chain connects the pyrazole and sulfonamide groups, whereas some analogs use propyl linkers (e.g., 2a in ) .

Physical and Spectral Properties

Key physical data for selected analogs are summarized below:

Key Observations :

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

- Molecular Formula : C16H18F3N5O2S

- Molecular Weight : 395.41 g/mol

- SMILES Notation : NCC(=O)S(=O)(=O)c1ccc(c(c1)C(F)(F)F)N1C(=N)C=N1c2ccncc2

The presence of the trifluoromethyl group and the pyridinyl-pyrazole moiety contributes to its unique chemical properties, enhancing its biological activity.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and receptors involved in various cellular processes:

- Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (hCA IX and XII), which are implicated in tumor hypoxia and chemotherapy resistance. By inhibiting these enzymes, the compound may help mitigate acidosis in tumors, enhancing the efficacy of chemotherapeutic agents .

- Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on kinases involved in cancer progression, potentially leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Anticancer Activity

Research has highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the range of 3.79 µM to 42.30 µM for different derivatives .

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative | MCF7 | 3.79 |

| Pyrazole Derivative | A549 | 26 |

| Pyrazole Derivative | Hep-2 | 17.82 |

Case Studies

Several case studies have documented the efficacy of related pyrazole compounds in clinical settings:

- Study on Antitumor Activity : A study reported that a pyrazole-based compound exhibited significant antitumor activity with an IC50 value of 49.85 µM against A549 cells, demonstrating its potential as a therapeutic agent .

- Inhibition Studies : Another study highlighted a derivative that inhibited Aurora-A kinase with an IC50 value of 0.067 µM, indicating strong potential for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.